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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1297038 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds.

This guide provides a detailed spectroscopic comparison of 4-Methoxy-2-nitrobenzaldehyde
and its constitutional isomers, offering a clear differentiation based on nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The subtle shifts in the positions of the methoxy (-OCH₃) and nitro (-NO₂) groups on the

benzaldehyde ring profoundly influence the electronic environment of the molecule, resulting in

unique spectral fingerprints for each isomer. Understanding these differences is paramount for

unambiguous characterization. This guide presents a side-by-side analysis of key

spectroscopic data to facilitate rapid and accurate isomer identification.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 4-Methoxy-2-
nitrobenzaldehyde and three of its isomers. These isomers have been selected for

comparison due to their structural similarity and the potential for their co-occurrence as

impurities in synthetic preparations.
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Spectroscopic
Data

4-Methoxy-2-
nitrobenzaldeh
yde

3-Methoxy-2-
nitrobenzaldeh
yde

4-Methoxy-3-
nitrobenzaldeh
yde

2-Methoxy-4-
nitrobenzaldeh
yde

¹H NMR (CDCl₃,

ppm)

~10.4 (s, 1H,

CHO), ~7.6 (d,

1H), ~7.4 (d,

1H), ~7.1 (dd,

1H), ~3.9 (s, 3H,

OCH₃)

~10.3 (s, 1H,

CHO), ~7.7 (m,

2H), ~7.4 (t, 1H),

~4.0 (s, 3H,

OCH₃)

~9.9 (s, 1H,

CHO), ~8.2 (d,

1H), ~7.9 (dd,

1H), ~7.2 (d,

1H), ~4.0 (s, 3H,

OCH₃)

~10.4 (s, 1H,

CHO), ~8.0 (d,

1H), ~7.8 (dd,

1H), ~7.6 (d,

1H), ~4.0 (s, 3H,

OCH₃)

¹³C NMR (CDCl₃,

ppm)

~188 (CHO),

~163, ~152,

~134, ~129,

~118, ~115, ~56

(OCH₃)

~189 (CHO),

~158, ~148,

~135, ~125,

~120, ~116, ~57

(OCH₃)

~190 (CHO),

~162, ~150,

~135, ~132,

~115, ~112, ~57

(OCH₃)

~188 (CHO),

~160, ~155,

~132, ~128,

~115, ~110, ~57

(OCH₃)

IR (cm⁻¹)

~1700 (C=O),

~1520 & ~1340

(NO₂), ~1250 (C-

O)

~1705 (C=O),

~1530 & ~1350

(NO₂), ~1260 (C-

O)

~1700 (C=O),

~1530 & ~1345

(NO₂), ~1270 (C-

O)

~1710 (C=O),

~1525 & ~1345

(NO₂), ~1265 (C-

O)

Mass Spec.

(m/z)

181 (M+), 151,

136, 108

181 (M+), 151,

136, 108

181 (M+), 151,

136, 123

181 (M+), 151,

136, 108

Experimental Protocols
The data presented in this guide were compiled from various spectroscopic databases and

literature sources. The following are generalized experimental protocols typical for the analysis

of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving 5-10

mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is

typically 0-12 ppm, while for ¹³C NMR, it is 0-200 ppm.
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Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets by grinding a small

amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, spectra can be recorded from a thin film of the compound cast from a volatile

solvent like chloroform. The spectra are typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI)

source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the

sample is introduced into the instrument, often via a direct insertion probe or after separation

by gas chromatography (GC). The electron energy is typically set to 70 eV.

Logical Workflow for Spectroscopic Isomer
Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and

identification of 4-Methoxy-2-nitrobenzaldehyde isomers.
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A logical workflow for the spectroscopic identification of isomers.
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The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the unambiguous differentiation of 4-Methoxy-2-nitrobenzaldehyde isomers.

By carefully analyzing the distinct patterns in chemical shifts, vibrational frequencies, and

fragmentation, researchers can confidently identify the specific isomer in their samples,

ensuring the integrity and quality of their work in drug discovery and development. This guide

serves as a foundational reference for this critical analytical process.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
4-Methoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297038#spectroscopic-comparison-of-4-methoxy-2-
nitrobenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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